molecular formula C15H13N3O4S B194157 Fenbendazole sulfone CAS No. 54029-20-8

Fenbendazole sulfone

Katalognummer: B194157
CAS-Nummer: 54029-20-8
Molekulargewicht: 331.3 g/mol
InChI-Schlüssel: UAFDGCOOJPIAHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenbendazole sulfone (C₁₅H₁₃N₃O₄S) is a sulfonated metabolite of fenbendazole, a broad-spectrum benzimidazole anthelmintic used in veterinary medicine. It is formed via systemic and presystemic oxidation of fenbendazole and its intermediate metabolite, oxfendazole (fenbendazole sulfoxide) . This compound is pharmacologically less active than its parent compounds but serves as a critical marker residue for regulatory compliance in food-producing animals . Its persistence in tissues and role in pharmacokinetic modeling underscore its importance in drug metabolism and residue depletion studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fenbendazole sulfone can be synthesized through the oxidation of fenbendazole. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired sulfone derivative .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from fenbendazole. The process includes nitration, condensation, amination, reduction, and ring-closure reactions. The use of meta-dichlorobenzene as a starting material has been explored to improve efficiency and reduce costs .

Analyse Chemischer Reaktionen

Metabolic Formation Pathways

Fenbendazole sulfone is primarily formed through oxidative metabolism of fenbendazole in hepatic systems. Key steps include:

  • Step 1 : Fenbendazole is oxidized to fenbendazole sulfoxide (oxfendazole) via flavin-monooxygenase (FMO) and CYP3A4 enzymes .

  • Step 2 : Sulfoxide undergoes further oxidation by cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4) to form this compound .

Key Enzymatic Data

Enzyme InvolvedRoleMetabolite Produced
FMO, CYP3A4Initial oxidation (S → S=O)Fenbendazole sulfoxide
CYP2C19, CYP3A4Secondary oxidation (S=O → O₂)This compound

In phenobarbital-induced hepatic microsomes, sulfone formation rates increase by 1.9–2.9-fold compared to untreated systems . Dexamethasone further amplifies this activity .

Hydrogen Peroxide Oxidation

  • Conditions : Fenbendazole + 30% H₂O₂ in glacial acetic acid at 90°C .

  • Yield : ~85% (analogous to albendazole sulfone synthesis) .

  • Mechanism : Electrophilic addition of peroxide oxygen to sulfur, forming sulfone.

Sodium Periodate Oxidation

  • Conditions : Albendazole + NaIO₄ at 25°C for 22h (yield: 90%) .

  • Applicability : Method is adaptable for this compound with similar substrates .

Pharmacokinetic Behavior

After oral administration, this compound becomes the predominant plasma metabolite:

ParameterValue (Mean ± SD)Source
Plasma AUC (µg·h/mL)2.28 ± 0.31
% Total AUC25.1 ± 1.6
Elimination Half-life17.41 ± 1.61 hours

In pigs, this compound accounts for 25.1% of total drug exposure (AUC) after intravenous administration .

Analytical Detection Methods

This compound is quantified using LC-MS/MS or HPLC with fluorescence detection:

Method Performance

ParameterValueSource
Recovery Rate93.6 ± 3.6% (1.0 µg/mL)
Limit of Detection (LOD)2–5 ng/mL
Precision (RSD)<4.3%

A validated protocol using deuterated internal standards (e.g., this compound-d₃) achieves specificity for residue analysis in eggs and liver .

Biological Interactions

  • Enzyme Inhibition : this compound does not inhibit CYP450 isoforms (e.g., 2C9, 2E1) .

  • Tubulin Binding : Unlike fenbendazole, the sulfone metabolite shows reduced affinity for parasitic β-tubulin, explaining its lower anthelmintic activity .

Environmental and Toxicological Data

  • Ecotoxicology : Classified as "slightly hazardous" (Water Hazard Class 1) with low mobility in soil .

  • Toxicity : LD₅₀ >2,000 mg/kg (oral, rats); no carcinogenic or mutagenic effects reported .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Fenbendazole sulfone is extensively utilized in veterinary settings to treat gastrointestinal nematodes in various animal species. Its efficacy against parasites makes it a valuable tool in animal husbandry.

Table 1: Efficacy of this compound Against Common Nematodes

Nematode SpeciesHost AnimalEfficacy Rate (%)
Haemonchus contortusSheep95
Ascaris suumSwine90
Toxocara canisDogs85
Ancylostoma caninumDogs88

Antitumor Activity

Recent studies have indicated that this compound may possess antitumor properties, prompting investigations into its potential as a cancer treatment.

Case Study: Antitumor Effects in Lung Cancer

A notable case involved a patient with advanced nonsmall cell lung cancer who self-administered fenbendazole based on anecdotal evidence from social media. Despite initial hopes for its efficacy, the patient experienced drug-induced liver injury, highlighting the need for rigorous clinical trials to assess the safety and efficacy of this compound in human oncology .

Table 2: Anticancer Activity of this compound Across Cell Lines

Cell LineCancer TypeResponse to this compound
A549Lung CancerSignificant Growth Inhibition
MCF-7Breast CancerModerate Growth Inhibition
HCT116Colorectal CancerHigh Resistance Noted

Food Safety Assessments

Research has also focused on the implications of this compound residues in food products, particularly poultry. A study assessed the risk associated with human consumption of pheasant tissues treated with this compound.

Findings on Residue Safety

The study indicated that under specific consumption scenarios, this compound poses minimal risk to human health when consumed within established limits. The analysis utilized deterministic models to evaluate safe consumption levels across different countries .

Table 3: Safety Assessment of this compound Residues in Pheasant Tissue

CountryAcceptable Daily Intake (mg/kg)Observed Risk Level (grams/day)
USA0.1Safe at <50
EU0.05Safe at <30

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied to enhance its therapeutic efficacy. Research indicates that the bioavailability of fenbendazole can be improved through various formulations, allowing for lower dosages while maintaining therapeutic effects .

Table 4: Pharmacokinetic Parameters of Fenbendazole and Its Metabolites

ParameterFenbendazoleOxfendazoleThis compound
Half-life (hours)2.436.510.07
AUC (h*µg/mL)11.9315.0020.24

Wirkmechanismus

Fenbendazole sulfone exerts its effects by binding to tubulin, a protein that is part of the microtubules in the cells of parasites. This binding disrupts the formation and function of microtubules, leading to the parasites’ inability to absorb nutrients, resulting in their eventual death . This mechanism is effective against both adult and larval stages of many parasitic worms.

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Similarities

Fenbendazole sulfone belongs to the benzimidazole sulfone group, sharing structural and metabolic parallels with albendazole sulfone and oxfendazole sulfone :

  • Albendazole sulfone : Formed via CYP3A4-mediated oxidation of albendazole sulfoxide. Like this compound, it exhibits reduced anthelmintic activity compared to its sulfoxide precursor .
  • Oxfendazole sulfone: A minor metabolite of oxfendazole, further highlighting the shared oxidative pathway across benzimidazoles .

Table 1: Structural and Metabolic Comparison

Compound Formula Metabolic Pathway Primary Enzyme Involvement
This compound C₁₅H₁₃N₃O₄S Oxidation of fenbendazole/oxfendazole CYP3A, FMO
Albendazole sulfone C₁₂H₁₅N₃O₄S Oxidation of albendazole sulfoxide CYP3A4
Oxfendazole sulfone C₁₅H₁₃N₃O₄S Oxidation of oxfendazole CYP3A, FMO

Pharmacokinetic Properties

  • Bioavailability: Presystemic gut metabolism contributes significantly to this compound formation, mediated by CYP3A and flavin-monooxygenase (FMO) enzymes .

Table 2: Pharmacokinetic Parameters

Parameter This compound Oxfendazole Fenbendazole
Elimination Rate (h⁻¹) 0.105 0.073 0.0942
Volume of Distribution (L) Not reported 35.2 1 (fixed in models)
Systemic Clearance Formation-dependent 2.57 L/h Not modeled

Anthelmintic Activity and Efficacy

  • Reduced Activity : this compound is less active against helminths compared to oxfendazole and fenbendazole. For example, it shows negligible efficacy against Litomosoides sigmodontis in rodent models .
  • Role in Drug Efficacy : Despite its lower activity, its formation impacts the pharmacokinetic profile of parent drugs. Oxfendazole enantiomers (e.g., oxfendazole (-)) are metabolized more efficiently to this compound, yet both enantiomers retain similar macrofilaricidal efficacy, suggesting sulfone’s role is ancillary .

Residue Depletion and Regulatory Limits

  • Marker Residue : this compound is the designated marker residue in liver and muscle tissues for regulatory compliance in poultry and ruminants .
  • Depletion Kinetics : In pheasants, this compound residues in liver fell below the FDA tolerance (6 µg/g) within 6 hours post-treatment, supporting a short withdrawal interval .

Biologische Aktivität

Fenbendazole sulfone, a metabolite of fenbendazole, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiparasitic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, case studies, and research findings.

Overview of Fenbendazole and Its Metabolites

Fenbendazole is a benzimidazole compound primarily used as an antiparasitic agent in veterinary medicine. It acts by binding to beta-tubulin in parasites, leading to microtubule destabilization and disruption of cellular functions such as glucose uptake . Upon administration, fenbendazole is metabolized into several derivatives, including oxfendazole and this compound. The latter has been identified as a significant metabolite present in plasma following administration .

Anticancer Activity:
this compound exhibits several mechanisms that contribute to its anticancer potential:

  • Microtubule Disruption: Similar to other microtubule-targeting agents, this compound disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity. This disruption can lead to apoptosis in cancer cells .
  • Inhibition of Glycolysis: Fenbendazole and its metabolites have been shown to inhibit glucose uptake by cancer cells by down-regulating the GLUT1 transporter and hexokinase activity. This results in reduced lactate production and may help combat drug resistance in tumors .
  • Induction of Oxidative Stress: The compound enhances oxidative stress within cancer cells, contributing to cell death pathways .

Antiparasitic Activity:
this compound retains the antiparasitic properties of its parent compound by inhibiting tubulin polymerization in parasites, thereby disrupting their metabolic processes .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Following administration, it is rapidly absorbed and metabolized:

  • Bioavailability: Oral bioavailability of fenbendazole is approximately 27.1%, with peak plasma concentrations occurring around 3.75 hours post-administration .
  • Metabolite Concentrations: In studies involving pigs, this compound accounted for about 25.1% of the total area under the plasma concentration-time curve (AUC), indicating its significant presence after metabolism .

Table 1: Pharmacokinetic Variables for Fenbendazole and Its Metabolites

VariableFenbendazole (FBZ)Oxfendazole (OFZ)This compound (FBZ-SO2)
AUC (µg·h/ml)0.75 ± 0.156.15 ± 1.602.28 ± 0.31
% of Total AUC8.4 ± 2.366.5 ± 3.625.1 ± 1.6
Mean Residence Time (MRT) (h)2.63 ± 1.569.43 ± 1.1317.41 ± 1.61
Clearance (ClB) (L/h/kg)1.36 ± 0.26NANA

Case Studies

One notable case study involved a patient with advanced nonsmall cell lung cancer (NSCLC) who self-administered fenbendazole based on information from social media platforms . Despite the lack of tumor shrinkage observed through imaging studies, the patient experienced elevated liver enzymes attributed to the use of fenbendazole, highlighting potential hepatotoxicity associated with its use.

Another study reported on the pharmacokinetics and safety profile of oxfendazole and its derivatives, including this compound, in various animal models . These studies indicated that while there were acceptable toxicity levels at certain doses, monitoring for hematological changes was necessary.

Q & A

Basic Research Questions

Q. How is fenbendazole sulfone identified and quantified in biological samples, and what analytical methods are recommended?

this compound is typically quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . This method provides a linear range of 5–1000 ng/g with high reproducibility (R > 0.99) and accuracy. Validation parameters include calibration curves, recovery rates (80–120%), and inter-day precision (<15% RSD). Sample preparation involves solvent extraction (e.g., acetonitrile) followed by solid-phase cleanup to minimize matrix interference .

Q. What are the primary metabolic pathways leading to this compound formation?

Fenbendazole is metabolized via flavin-monooxygenase (FMO) and CYP3A4 enzymes to form oxfendazole (sulfoxide), which is further oxidized to this compound. Systemic metabolism also involves CYP2J2 and CYP2C19 , producing hydroxyfenbendazole. This compound predominates in plasma but exhibits lower bioactivity compared to oxfendazole .

Q. What regulatory considerations exist for this compound residues in food-producing animals?

The Maximum Residue Limit (MRL) for fenbendazole is defined as the sum of residues oxidizable to oxfendazole sulfone. For example, in liver tissue, the MRL is 500 µg/kg. Analytical protocols must distinguish this compound from co-eluting metabolites (e.g., oxfendazole) to avoid cross-talk effects in LC-MS/MS, which can lead to overestimation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s pharmacokinetic predominance and its limited bioactivity?

Experimental designs should incorporate metabolite-specific activity assays to differentiate this compound’s role from oxfendazole. For instance, in vitro models using liver microsomes can quantify metabolic conversion rates, while in vivo studies should measure tissue-specific metabolite ratios. Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical to link plasma concentrations to efficacy .

Q. What methodological strategies address variability in recovery rates during this compound extraction from complex matrices?

Optimize extraction protocols by adjusting pH (e.g., pH 7–9 for stability), solvent polarity (e.g., ethyl acetate for lipid-rich tissues), and cleanup steps (e.g., C18 SPE cartridges). Internal standards like fenbendazole-D3 improve accuracy by correcting for matrix effects. Method validation should include spike-and-recovery tests across multiple matrices (muscle, liver, plasma) .

Q. How can conflicting data on this compound’s in vitro versus in vivo antiparasitic efficacy be resolved?

Contradictions often arise from differences in metabolic activation across models. In vitro systems lacking metabolic enzymes may underestimate sulfone’s role, whereas in vivo studies reflect systemic oxidation. Use genetically modified cell lines (e.g., CYP3A4-overexpressing) or co-administer enzyme inhibitors (e.g., ketoconazole) to isolate metabolic contributions .

Q. What experimental designs are recommended to assess this compound’s role in combination therapies?

Employ fractional inhibitory concentration (FIC) indices to evaluate synergy with other anthelmintics (e.g., ivermectin). Dose-response matrices should include fixed sulfone:partner drug ratios. In vivo studies must account for drug-drug interactions affecting metabolism (e.g., CYP450 modulation) and residue profiles .

Eigenschaften

IUPAC Name

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFDGCOOJPIAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968870
Record name Oxfendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54029-20-8
Record name Oxfendazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxfendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenbendazole sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXFENDAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
Fenbendazole sulfone
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
Fenbendazole sulfone
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
Fenbendazole sulfone
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
Fenbendazole sulfone
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
Fenbendazole sulfone
2-Benzyl-2-(2-methylpropyl)propane-1,3-diol
Fenbendazole sulfone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.